(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol
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Overview
Description
(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a pyrrolidine ring with an imidazo[1,2-b]pyridazine core, making it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring. Subsequent functionalization with pyrrolidine can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in disease progression, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar core but distinct properties and applications.
Uniqueness
(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol is unique due to its specific combination of the pyrrolidine ring and imidazo[1,2-b]pyridazine core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
1184918-02-2 |
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Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
(6-pyrrolidin-1-ylimidazo[1,2-b]pyridazin-2-yl)methanol |
InChI |
InChI=1S/C11H14N4O/c16-8-9-7-15-10(12-9)3-4-11(13-15)14-5-1-2-6-14/h3-4,7,16H,1-2,5-6,8H2 |
InChI Key |
OYGRXZPQKJPWLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN3C=C(N=C3C=C2)CO |
Origin of Product |
United States |
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